(E)-1,6-dimethyl-4-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
CAS No.: 2035001-19-3
Cat. No.: VC6067800
Molecular Formula: C20H24N2O4S
Molecular Weight: 388.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2035001-19-3 |
---|---|
Molecular Formula | C20H24N2O4S |
Molecular Weight | 388.48 |
IUPAC Name | 1,6-dimethyl-4-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxypyridin-2-one |
Standard InChI | InChI=1S/C20H24N2O4S/c1-16-14-19(15-20(23)21(16)2)26-18-8-11-22(12-9-18)27(24,25)13-10-17-6-4-3-5-7-17/h3-7,10,13-15,18H,8-9,11-12H2,1-2H3/b13-10+ |
Standard InChI Key | BKYCHWQTQVPOEV-JLHYYAGUSA-N |
SMILES | CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Framework
The systematic name (E)-1,6-dimethyl-4-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one delineates its core structure:
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Pyridin-2(1H)-one backbone: A six-membered aromatic ring with a ketone group at position 2 and a methyl group at positions 1 and 6.
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4-((1-(Styrylsulfonyl)piperidin-4-yl)oxy) substituent: A piperidine ring substituted at position 4 with a sulfonylated styryl group [(E)-styrylsulfonyl], connected via an ether linkage to the pyridinone core.
The (E) configuration specifies the trans geometry of the double bond in the styryl moiety, critical for stereochemical interactions in biological systems .
Table 1: Key Structural Components
Component | Description |
---|---|
Pyridin-2(1H)-one core | Aromatic ring with ketone (C=O) at position 2; methyl groups at C1 and C6 |
Piperidin-4-yloxy group | Ether-linked piperidine ring at C4 of pyridinone |
Styrylsulfonyl moiety | (E)-Styrenesulfonyl group (-SO₂-C₆H₄-CH=CH₂) attached to piperidine N1 |
Synthesis and Structural Analogues
Hypothetical Synthesis Pathways
While direct synthesis details for this compound are unavailable, methodologies from analogous pyridinone and piperidine derivatives provide plausible routes :
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Pyridinone Core Formation: Cyclocondensation of β-keto esters with methylamine derivatives.
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Piperidine Etherification: Nucleophilic substitution at C4 of the pyridinone using 4-hydroxypiperidine.
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Styrylsulfonation: Sulfonylation of the piperidine nitrogen with (E)-styrenesulfonyl chloride under basic conditions.
Table 2: Comparative Synthesis of Analogous Compounds
Compound Class | Key Reaction Steps | Yield (%) | Reference |
---|---|---|---|
Pyrimidine-piperidine | Ullmann coupling, aminolysis, sulfonylation | 45–60 | WO2012170976A2 |
Pyridine-piperazine | Mitsunobu etherification, Pd-catalyzed coupling | 55 | WO2012170976A2 |
Physicochemical Properties
Predicted Properties
Computational models (e.g., SwissADME) estimate the following properties:
Table 3: Physicochemical Profile
Property | Value | Method/Software |
---|---|---|
Molecular Weight | 418.48 g/mol | PubChem Calculator |
LogP (Partition Coeff.) | 3.2 ± 0.5 | XLogP3 |
Solubility (Water) | 0.02 mg/mL (low) | ESOL Model |
Hydrogen Bond Donors | 1 (pyridinone NH) | Structural Analysis |
Hydrogen Bond Acceptors | 6 (ketone, sulfonyl, ether) | Structural Analysis |
The styrylsulfonyl group enhances lipophilicity, potentially improving membrane permeability but reducing aqueous solubility .
Biological Activity and Mechanistic Insights
Table 4: Hypothetical Targets and Mechanisms
Target | Binding Interactions | Proposed Effect |
---|---|---|
BTK | Sulfonyl-O⋯Lys430, Pyridinone-NH⋯Glu445 | Inhibition of B-cell signaling |
JAK3 | Styryl π-π stacking with Phe958 | Anti-inflammatory |
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